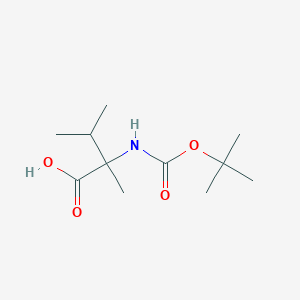

Boc-α-Methyl-DL-Val-OH

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

Boc-α-Methyl-DL-Val-OH ist ein Produkt, das in der Proteomikforschung eingesetzt wird . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteinstrukturen, Wechselwirkungen und Funktionen zu untersuchen, und trägt zu unserem Verständnis biologischer Prozesse und Krankheiten bei.

Arzneimittelentwicklung

Im Bereich der medizinischen Forschung wurde this compound in der Arzneimittelentwicklung eingesetzt . Es wird bei der Synthese neuer Medikamente eingesetzt und trägt zur Entdeckung von Behandlungen für verschiedene Krankheiten bei.

Klinische Studien

This compound wurde in klinischen Studien eingesetzt . Klinische Studien sind Forschungsstudien, die an Menschen durchgeführt werden, um eine medizinische, chirurgische oder verhaltensbezogene Intervention zu bewerten. Sie sind die wichtigste Methode, mit der Forscher herausfinden, ob eine neue Behandlung, wie z. B. ein neues Medikament, eine neue Diät oder ein neues medizinisches Gerät, sicher und wirksam ist.

Krebsbehandlung

Diese Verbindung hat ein Potenzial in der Behandlung von Krebs gezeigt. Es wurde festgestellt, dass sie eine Antikrebsaktivität besitzt, was sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Krebstherapien machen könnte.

Umweltforschung

In der Umweltforschung wurde this compound verwendet, um seine Auswirkungen auf Ökosysteme zu untersuchen. Es hat sich gezeigt, dass es toxische Wirkungen auf Wasserorganismen hat und für das Management von Umweltverschmutzung nützlich sein kann.

Industrielle Forschung

In der industriellen Forschung wurde this compound in Fertigungsprozessen eingesetzt, um die Produktqualität und Effizienz zu verbessern. Dies umfasst den Einsatz bei der Herstellung verschiedener Waren und Materialien und trägt zu Fortschritten in der industriellen Technologie bei.

Wirkmechanismus

Target of Action

It is known that boc-alpha-me-dl-val-oh is used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

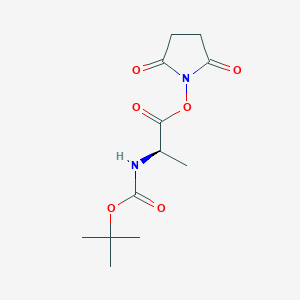

Boc-alpha-ME-DL-val-OH is a Boc-protected amino acid . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc .

Biochemical Pathways

As a boc-protected amino acid, it is likely involved in peptide synthesis .

Result of Action

As a Boc-protected amino acid, it is likely to be involved in the formation of peptides, which can have a wide range of effects depending on the specific peptides formed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-ME-DL-val-OH typically involves the reaction of 2,2-dimethoxyacetyl chloride with isobutanol to form the ester, followed by hydrolysis to yield the desired product . Another method involves the tert-butoxycarbonylation of amino acids and their derivatives using di-tert-butyl dicarbonate in the presence of a base . The reaction is carried out under anhydrous conditions, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of Boc-alpha-ME-DL-val-OH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-alpha-ME-DL-val-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like hydrochloric acid in dioxane or trifluoroacetic acid are employed for Boc group removal.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction produces reduced forms of the compound .

Eigenschaften

IUPAC Name |

2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPBQQXWXZWBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562604 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139938-00-4 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

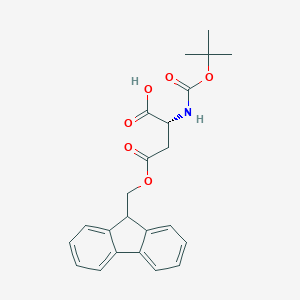

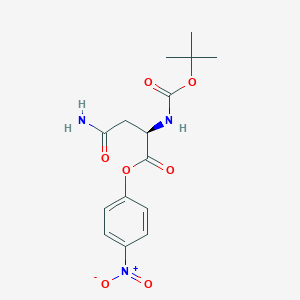

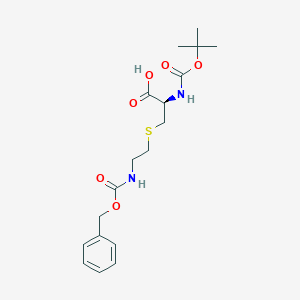

![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)

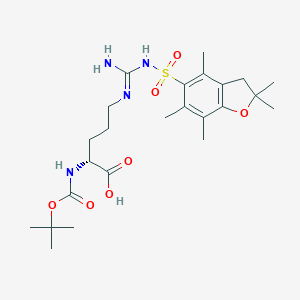

![(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558588.png)